UCSF7447

Description

Overview of Mammalian Circadian Rhythms and Their Physiological Significance

Mammalian life is intrinsically linked to the planet's 24-hour rotation, a reality reflected in the presence of an internal timekeeping mechanism known as the circadian clock. frontiersin.orgoxfordre.com This endogenous system orchestrates a multitude of physiological and behavioral processes, aligning them with the daily cycles of light and darkness. frontiersin.orgnih.gov At the heart of this regulatory network lies the suprachiasmatic nucleus (SCN) in the hypothalamus, which functions as the master pacemaker. nih.govnih.gov The SCN receives light cues from the retina, synchronizing the body's internal rhythms with the external environment. nih.govucdavis.edu

Melatonin (B1676174) as a Key Endogenous Regulator of Circadian Rhythms

A primary chemical messenger that translates the light-dark cycle into a hormonal signal for the body is melatonin. mdpi.com Produced by the pineal gland in a rhythmic fashion, melatonin levels are low during the day and rise significantly at night, earning it the moniker "the hormone of darkness." psychiatrictimes.comnih.govimrpress.com This nocturnal secretion of melatonin is a key output of the SCN and serves as an endogenous synchronizer, helping to reinforce and stabilize various circadian rhythms throughout the body. psychiatrictimes.com

Melatonin's role in regulating the sleep-wake cycle is particularly well-established. The nightly increase in melatonin signals the body to prepare for sleep, and its effects are most pronounced when endogenous levels are low. nih.gov Beyond sleep, melatonin influences a wide array of physiological functions, including the regulation of core body temperature, with which it is inversely coupled. nih.govresearchgate.net It is also involved in immune function, neuroprotection, and the modulation of pituitary and adrenal hormones. mdpi.comnih.gov

Classification and Functional Relevance of Melatonin Receptor Subtypes (MT1 and MT2)

Melatonin exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the MT1 (Melatonin Receptor 1) and MT2 (Melatonin Receptor 2) subtypes in mammals. nih.govwikipedia.org These receptors are found in various tissues throughout the body, with a particularly high concentration in the SCN, the master circadian pacemaker. wikipedia.org

While both MT1 and MT2 receptors are activated by melatonin and are involved in mediating its circadian effects, they have distinct functional roles. semanticscholar.org The MT1 receptor is predominantly associated with the acute inhibitory effects of melatonin on neuronal firing, particularly within the SCN. imrpress.com This action is thought to contribute to the sleep-promoting properties of melatonin. wikipedia.org Activation of MT1 receptors has also been linked to vasoconstriction and the regulation of reproductive and metabolic functions. imrpress.comsemanticscholar.org

The MT2 receptor , on the other hand, is primarily implicated in the phase-shifting effects of melatonin on the circadian clock. psychiatrictimes.comwikipedia.org This means that MT2 activation can advance or delay the timing of the internal clock, helping to entrain it to the light-dark cycle. imrpress.com Additionally, MT2 receptors are involved in the inhibition of dopamine (B1211576) release in the retina, vasodilation, and the modulation of immune responses. imrpress.comsemanticscholar.org Both receptors can form homodimers and heterodimers with each other and other GPCRs, adding another layer of complexity to their signaling capabilities. nih.gov

Academic Rationale for Pharmacological Modulation of Melatonin Receptors in Biological Research

The critical role of melatonin and its receptors in regulating circadian rhythms and a wide array of physiological processes makes them important targets for pharmacological research. The development of selective ligands—agonists, antagonists, and inverse agonists—for MT1 and MT2 receptors provides invaluable tools for dissecting the specific functions of each receptor subtype. imrpress.comsemanticscholar.org

By using selective compounds, researchers can investigate the precise contribution of MT1 and MT2 to various physiological and pathophysiological processes. imrpress.com For instance, selective antagonists can be used to block the effects of endogenous melatonin at a specific receptor subtype, helping to elucidate its role in a particular biological process. Conversely, selective agonists can be used to mimic the effects of melatonin at a specific receptor, allowing for the study of the downstream consequences of its activation.

The development of molecules like UCSF7447, a selective MT1 inverse agonist, represents a significant advancement in this field. guidetopharmacology.org Such compounds allow for the investigation of the basal, ligand-independent activity of melatonin receptors and provide a means to probe the consequences of reducing the constitutive activity of a specific receptor subtype. This is crucial for understanding the nuanced roles of MT1 and MT2 in both normal physiology and in disease states where circadian rhythms are disrupted.

The Chemical Compound this compound

This compound is a synthetic organic compound that has emerged as a valuable tool in the study of melatonin receptor pharmacology and circadian biology. guidetopharmacology.org It was identified through a large-scale virtual screening of over 150 million molecules against the crystal structure of the MT1 receptor. guidetopharmacology.org This computational approach, followed by chemical synthesis and experimental validation, led to the discovery of a novel chemotype with selective inverse agonist activity at the MT1 receptor. guidetopharmacology.org

Research Findings on this compound

Studies utilizing this compound have provided significant insights into the role of the MT1 receptor in the regulation of circadian rhythms. Both in vitro and in vivo experiments have demonstrated the compound's ability to modulate the molecular machinery of the circadian clock.

In in vitro studies using U2OS cells, a human bone osteosarcoma cell line commonly used as a model for studying the circadian clock, this compound has been shown to lengthen the period of the core clock genes BMAL1 and PER2. mdpi.comresearchgate.net Interestingly, while melatonin treatment also lengthens the period of these genes, it causes a delay in the circadian phase. In contrast, this compound, acting as an inverse agonist, advances the phase of both BMAL1 and PER2 oscillations. mdpi.comresearchgate.net These findings highlight that the cellular circadian machinery is responsive to MT1-targeting molecules and that these effects are not dependent on the SCN. mdpi.com

In vivo studies in mice have corroborated these findings. This compound has been shown to decelerate the rate of re-entrainment to a new light-dark cycle, a process that is dependent on the presence of the MT1 receptor. researchgate.net When administered to wild-type mice, this compound slows down the adjustment of their activity rhythms to a shifted light schedule. researchgate.net This effect is absent in mice lacking the MT1 receptor (MT1KO), confirming that the action of this compound is mediated through this specific receptor subtype. researchgate.net Furthermore, the compound's ability to decelerate re-entrainment is still observed in mice lacking the MT2 receptor (MT2KO), further underscoring its selectivity for MT1. researchgate.net Additionally, this compound has been shown to induce a phase advance in the circadian rhythm of running wheel activity when administered at a specific circadian time. researchgate.net

The following tables summarize some of the key research findings on the effects of this compound:

Table 1: In Vitro Effects of this compound on Circadian Clock Gene Oscillations in U2OS Cells

| Treatment | Effect on BMAL1 Period | Effect on PER2 Period | Effect on BMAL1 Phase | Effect on PER2 Phase |

| Melatonin | Lengthened | Lengthened | Delayed | Delayed |

| This compound | Lengthened | Lengthened | Advanced | Advanced |

Data synthesized from studies demonstrating the effects of melatonin and this compound on the period and phase of core clock gene oscillations. mdpi.comresearchgate.net

Table 2: In Vivo Effects of this compound on Circadian Rhythms in Mice

| Experimental Model | Treatment | Observed Effect | Receptor Dependence |

| Wild-type mice | This compound | Decelerated re-entrainment to new light-dark cycle | MT1 |

| MT1 Knockout mice | This compound | No effect on re-entrainment | - |

| MT2 Knockout mice | This compound | Decelerated re-entrainment to new light-dark cycle | MT1 |

| Wild-type mice | This compound (at CT 10) | Phase advance of running wheel activity | MT1 |

Data synthesized from in vivo studies investigating the effects of this compound on circadian behavior in mice. researchgate.netresearchgate.net

Affinity Profile of this compound

This compound exhibits a higher affinity for the human MT1 receptor compared to the human MT2 receptor, consistent with its characterization as an MT1-selective ligand. nih.gov The binding affinity of inverse agonists is often enhanced when the receptor is uncoupled from its G protein, which promotes an inactive conformation. nih.gov This is observed with this compound, where its affinity for the hMT1 receptor is significantly increased in the presence of GTP, which uncouples G proteins from the receptor. nih.gov

Table 3: Binding Affinity (Ki) of this compound for Human Melatonin Receptors

| Receptor | Ki (nM) - without GTP | Ki (nM) - with GTP |

| hMT1 | 304 | 7.5 |

| hMT2 | >10,000 | >10,000 |

Data from radioligand binding assays showing the affinity of this compound for human MT1 and MT2 receptors in the absence and presence of GTP. nih.gov

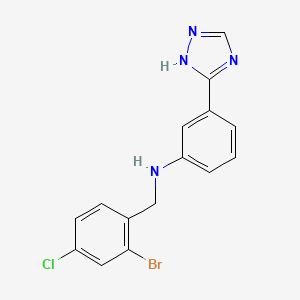

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClN4/c16-14-7-12(17)5-4-11(14)8-18-13-3-1-2-10(6-13)15-19-9-20-21-15/h1-7,9,18H,8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTCYEYTAWEZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=C(C=C(C=C2)Cl)Br)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Discovery and Synthetic Origins of Ucsf7447

Methodologies of Ultra-Large Scale Virtual Screening

The discovery of UCSF7447 was heavily reliant on ultra-large scale virtual screening (UL-VS), a computational approach designed to explore vast chemical spaces for potential ligands that can bind to a specific biological target. This methodology involves computationally docking millions or even billions of virtual molecules against the structure of the target protein. wikipedia.org The primary purpose of UL-VS is to uncover novel chemical scaffolds for ligands. wikipedia.org

Application of Computational Docking to Melatonin (B1676174) Receptor Crystal Structures

A crucial factor enabling the discovery of this compound was the availability of the crystal structures of the melatonin receptors, specifically the MT1 and MT2 subtypes. nih.govelifesciences.orgucsf.edueurekalert.orgbuffalo.edudrugtargetreview.comfuturity.orgescholarship.org These structures provided a three-dimensional template of the receptor's binding site, allowing researchers to computationally simulate how virtual molecules might fit and interact with the receptor. eurekalert.orgbuffalo.edudrugtargetreview.comfuturity.org Computational docking programs, such as DOCK, are widely used for this purpose in the context of G protein-coupled receptors (GPCRs), the family to which melatonin receptors belong. researchgate.net By simulating the binding of an ultra-large make-on-demand library of molecules against the MT1 crystal structure, researchers could prioritize compounds based on their predicted structural fit and potential binding interactions. nih.govelifesciences.orgescholarship.org

Identification of Novel Chemical Ligands Through Diversity Analysis

A key objective of the virtual screening process was the identification of novel chemical ligands, meaning molecules with structures topologically unrelated to previously known melatonin receptor ligands. nih.goveurekalert.orgbuffalo.edudrugtargetreview.comfuturity.org This was achieved by screening a massive and diverse library of virtual molecules. nih.govucsf.edueurekalert.orgbuffalo.edudrugtargetreview.comfuturity.org By prioritizing structural fit and chemical novelty during the docking process, the researchers aimed to discover new chemotypes that could offer different pharmacological properties compared to existing compounds. nih.gov The ultra-large scale of the library screened (over 150 million molecules) was instrumental in increasing the likelihood of finding such novel chemical scaffolds. nih.govucsf.edueurekalert.orgbuffalo.edudrugtargetreview.comfuturity.orgguidetopharmacology.org

Inter-institutional Collaborative Research Initiatives in Ligand Discovery

The discovery of this compound was the result of a collaborative effort involving multiple institutions. Research teams from the University of California, San Francisco (UCSF), the University of North Carolina at Chapel Hill (UNC), and the University at Buffalo (UB) were key contributors to this work. ucsf.edueurekalert.orgbuffalo.edu This inter-institutional collaboration brought together expertise in ultra-large scale virtual pharmacology, structural biology, and the study of circadian rhythms. ucsf.edubuffalo.edu The availability of the vast virtual library from UCSF was a critical aspect of this research. eurekalert.orgbuffalo.edufuturity.org

Initial Compound Prioritization and Synthesis for Experimental Validation

Following the ultra-large scale virtual screening, a selection of high-ranking molecules predicted to bind to the melatonin receptor were prioritized for synthesis and experimental validation. wikipedia.orgnih.gov From the initial docking of over 150 million virtual molecules, thirty-eight high-ranking molecules were synthesized and tested. nih.gov This initial experimental testing revealed ligands with activity in the range of 470 pM to 6 μM. nih.gov this compound was among the compounds identified in this process. nih.goveurekalert.orgbuffalo.edudrugtargetreview.comfuturity.orgguidetopharmacology.orgmdpi.com

Further structure-based optimization of the initial active ligands was undertaken. nih.gov Several thousand analogs from the make-on-demand library were docked into the MT1 site. nih.govescholarship.org Of the 131 synthesized and tested during this optimization phase, 94 showed activity at either or both MT1 or MT2 receptors at concentrations ≤ 10 μM. nih.govescholarship.org this compound, along with UCSF3384 and UCSF4226, were among the main compounds that were independently confirmed to be ≥95% pure by LC/MS in secondary analyses. nih.govescholarship.org

Key Data from Discovery and Validation:

| Process | Number of Molecules/Compounds | Outcome | Source |

| Initial Virtual Screening | >150 million virtual molecules | Identification of high-ranking candidates | nih.govucsf.edueurekalert.orgbuffalo.edudrugtargetreview.comfuturity.orgguidetopharmacology.org |

| Initial Synthesis & Testing | 38 high-ranking molecules | Ligands with activity (470 pM to 6 μM) | nih.gov |

| Optimization Docking | Several thousand analogs | Prioritization for further synthesis | nih.govescholarship.org |

| Optimization Synthesis & Testing | 131 analogs | 94 active at MT1 and/or MT2 (≤ 10 μM) | nih.govescholarship.org |

This compound was found to have high affinity and selectivity for both human and mouse MT1 receptors. mdpi.comchemicalprobes.org Radioligand competition studies showed that this compound competed for 2-[125I]-iodomelatonin binding with higher affinity for the hMT1 receptors. nih.gov Ki values in the absence of GTP were 304 nM, improving to 7.5 nM with the addition of GTP, supporting its classification as an inverse agonist. nih.govchemicalprobes.org In cellular assays monitoring isoproterenol-stimulated cAMP production, this compound demonstrated activity at hMT1 with a pEC50 of 7.39 ± 0.10 and Emax of -62 ± 13%, and at hMT2 with a pEC50 of 5.66 ± 0.10 and Emax of -84 ± 9%. nih.gov This indicates selectivity for hMT1 over hMT2. chemicalprobes.org

| Process | Number of Molecules/Compounds | Outcome |

|---|---|---|

| Initial Virtual Screening | >150 million virtual molecules | Identification of high-ranking candidates |

| Initial Synthesis & Testing | 38 high-ranking molecules | Ligands with activity (470 pM to 6 μM) |

| Optimization Docking | Several thousand analogs | Prioritization for further synthesis |

| Optimization Synthesis & Testing | 131 analogs | 94 active at MT1 and/or MT2 (≤ 10 μM) |

| Compound | Target | Assay | Condition | Value | Unit | Source |

|---|---|---|---|---|---|---|

| This compound | hMT1 | Radioligand Binding (Ki) | -GTP | 304 | nM | nih.govchemicalprobes.org |

| This compound | hMT1 | Radioligand Binding (Ki) | +GTP | 7.5 | nM | nih.govchemicalprobes.org |

| This compound | hMT1 | cAMP production (pEC50) | Isoproterenol-stimulated | 7.39 ± 0.10 | - | nih.gov |

| This compound | hMT1 | cAMP production (Emax) | Isoproterenol-stimulated | -62 ± 13 | % | nih.gov |

| This compound | hMT2 | cAMP production (pEC50) | Isoproterenol-stimulated | 5.66 ± 0.10 | - | nih.gov |

| This compound | hMT2 | cAMP production (Emax) | Isoproterenol-stimulated | -84 ± 9 | % | nih.gov |

Molecular and Pharmacological Characterization of Ucsf7447

Receptor Binding Affinity and Selectivity Profiling

Studies have investigated the binding characteristics of UCSF7447 to determine its affinity for melatonin (B1676174) receptors and its selectivity between the two main subtypes, MT1 and MT2.

High Affinity Binding to Human Melatonin Receptor 1 (MT1/MTNR1A)

This compound exhibits high affinity binding to the human melatonin receptor 1 (hMT1). In competition binding assays using 2-[125I]-iodomelatonin, this compound demonstrated a Ki value of 304 nM in the absence of GTP. nih.gov The affinity for hMT1 was notably improved in the presence of GTP, a condition that uncouples G proteins from the receptor and favors the inactive receptor conformation, resulting in a Ki value of 7.5 nM. nih.gov This shift in affinity in the presence of GTP is characteristic of inverse agonists. nih.gov

Demonstrated Selectivity Over Human Melatonin Receptor 2 (MT2/MTNR1B)

This compound has shown significant selectivity for the hMT1 receptor over the human melatonin receptor 2 (hMT2). In studies assessing selectivity, this compound was found to be 53-fold selective for hMT1 over hMT2 in cellular assays. nih.govchemicalprobes.org This indicates that this compound binds to hMT1 with considerably higher affinity than to hMT2.

Comparative Analysis of Affinity and Selectivity on Mouse Melatonin Receptors

The affinity and selectivity of this compound have also been evaluated on mouse melatonin receptors (mMT1 and mMT2). Against mouse MT1 and MT2 receptors in vitro, the selectivity of this compound was found to be even greater than for the human receptors. nih.gov this compound was over 158 times more selective for the mMT1 receptor in increasing basal cAMP, with no activity observed against the mMT2 receptor at concentrations up to 10 µM. nih.gov This demonstrates a strong preference for the MT1 receptor in the mouse model as well.

Here is a table summarizing the binding affinity and selectivity data:

| Receptor | Species | Assay Type | Condition | Ki (nM) | Selectivity (fold) |

| MT1 | Human | Radioligand Binding | Without GTP | 304 | - |

| MT1 | Human | Radioligand Binding | With GTP | 7.5 | 53 (vs hMT2) |

| MT2 | Human | Radioligand Binding | With GTP | 63 | - |

| MT1 | Mouse | Basal cAMP increase | Up to 10 µM | - | >158 (vs mMT2) |

| MT2 | Mouse | Basal cAMP increase | Up to 10 µM | No activity | - |

Ligand Efficacy and Inverse Agonism Characterization

Beyond binding, the functional effects of this compound on melatonin receptors have been characterized, revealing its activity as an inverse agonist, particularly at the MT1 receptor.

Confirmation of Inverse Agonist Activity at MT1 Receptors

This compound has been confirmed to act as an inverse agonist at MT1 receptors. mdpi.comnews-medical.netfuturity.orgresearchgate.netnih.govguidetopharmacology.org Inverse agonists reduce the basal activity of a receptor in the absence of an agonist. mdpi.com Studies have shown that this compound increases basal cAMP levels, which is consistent with the expected activity of an inverse agonist at MT1 receptors, as MT1 receptor activation typically inhibits cAMP formation. nih.govguidetopharmacology.org This effect is opposite to that of melatonin, the endogenous agonist. news-medical.netfuturity.org

Quantitative Assessment of Inverse Agonist Efficacy (e.g., Emax)

The inverse agonist efficacy of this compound at hMT1 receptors has been quantitatively assessed. This compound increased basal cAMP with an EC50 value of 41 nM at hMT1. nih.govprobechem.com The inverse agonist efficacy (Emax) of this compound at hMT1 was reported as 62%. nih.govchemicalprobes.orgprobechem.com Efficacy refers to the magnitude of the response a drug elicits upon binding to a receptor. pharmacologycanada.org An Emax of 62% indicates that this compound can reduce the basal activity of the hMT1 receptor to 62% of the level observed without the compound, relative to a baseline or maximal possible inverse agonism effect.

Here is a table summarizing the inverse agonist efficacy data:

| Receptor | Species | Functional Assay | Effect on Basal cAMP | EC50 (nM) | Emax (%) |

| MT1 | Human | cAMP accumulation | Increase | 41 | 62 |

Comprehensive Off-Target Selectivity Assessments

Comprehensive evaluation of potential off-target interactions is a critical step in characterizing the pharmacological profile of a compound like this compound. This involves screening against a broad range of targets to identify any unintended binding or activity that could lead to adverse effects or compromise the compound's utility as a selective probe or therapeutic lead.

Screening Against Panels of CNS GPCRs and Other Pharmacological Targets

This compound has undergone screening to assess its selectivity against panels of central nervous system (CNS) G protein-coupled receptors (GPCRs) and other potentially toxic pharmacological targets. In vitro assays, such as radioligand binding studies, were employed for this purpose. chemicalprobes.org Screening at a concentration of 10 µM against CNS GPCRs and toxic pharmacological off-targets revealed no observed activity. chemicalprobes.org

Further selectivity assessments included counter-screening against the related melatonin receptor 2 (MT2, MTNR1B). This compound demonstrated significant selectivity for MT1 over MT2, with a reported selectivity of 53-fold in human receptors and 158-fold in mouse receptors. chemicalprobes.orgnih.gov Additionally, the compound was screened against a broader panel of 318 GPCRs at a concentration of 10 µM. chemicalprobes.org

Evaluation for Non-Replicable Off-Target Actions

Following the initial screening against a large panel of GPCRs, secondary concentration-response assays were conducted for any preliminary hits identified. This evaluation aimed to discern whether any observed activity was robust and reproducible or represented non-replicable off-target actions. These secondary assays confirmed that there was no replicable off-target action for the preliminary hits, reinforcing the selectivity profile of this compound. chemicalprobes.org

The comprehensive off-target selectivity assessments, including screening against a wide array of CNS GPCRs and other pharmacological targets and the subsequent evaluation for non-replicable actions, support the characterization of this compound as a selective MT1 inverse agonist. chemicalprobes.org

Table 1: In Vitro Selectivity of this compound

| Target Class | Specific Targets Screened | Concentration | Observed Activity | Selectivity vs. MT1 (Human) | Selectivity vs. MT1 (Mouse) |

| CNS GPCRs | Panel of CNS GPCRs | 10 µM | No activity observed chemicalprobes.org | N/A | N/A |

| Toxic Pharmacological Targets | Panel of toxic pharmacological off-targets | 10 µM | No activity observed chemicalprobes.org | N/A | N/A |

| Melatonin Receptors | MTNR1B (MT2) | N/A | Activity observed | 53-fold selective chemicalprobes.orgnih.gov | 158-fold selective chemicalprobes.orgnih.gov |

| GPCR Panel | Panel of 318 GPCRs | 10 µM | Preliminary hits evaluated | N/A | N/A |

Table 2: Key Pharmacological Properties of this compound at MT1

| Property | Assay Type | Value | Target (Species) | Reference |

| Potency (Ki) | Radioligand Binding | 7.5 nM | MTNR1A (Human) | chemicalprobes.org |

| Inverse Agonist Efficacy | cAMP assay | 62% Emax | hMT1 | nih.gov |

In Vitro Investigations of Ucsf7447 Activity in Cellular Circadian Systems

Establishment of Cellular Models for Circadian Rhythm Studies

In vitro studies are crucial for dissecting the molecular mechanisms underlying circadian rhythms and the effects of modulating compounds. A widely used model for such investigations involves human osteosarcoma (U2OS) cells, which exhibit robust circadian oscillations. wikipedia.orgguidetopharmacology.orguni.lufishersci.ca

Utilization of U2OS Circadian Reporter Cell Lines (BMAL1:luc and PER2:luc)

To monitor circadian rhythms in real-time within these cellular models, U2OS cell lines stably expressing luciferase reporter genes under the control of core clock gene promoters are employed. Specifically, U2OS-BMAL1:luc and U2OS-PER2:luc cell lines are commonly utilized. wikipedia.orgguidetopharmacology.orguni.lufishersci.ca In these lines, the expression levels of key circadian clock genes, BMAL1 and PER2, are coupled to the production of luciferase, allowing for the quantification of their rhythmic expression through bioluminescence measurements. wikipedia.orguni.lu This reporter approach enables continuous monitoring of circadian oscillations over multiple cycles. uni.lu

Standardization of Cell Synchronization Protocols for Oscillation Assessment

For consistent and reproducible assessment of circadian oscillations in cell culture, synchronization of the cellular clocks is a critical initial step. A common method involves treating U2OS cells with dexamethasone. wikipedia.orguni.lufishersci.ca This chemical pulse resets the circadian clocks in the cell population, initiating synchronized oscillations of clock gene expression that can then be monitored. wikipedia.orguni.lu Following synchronization, compounds like UCSF7447 are added to the cell culture media, and bioluminescence is continuously recorded to evaluate their effects on circadian parameters. wikipedia.orguni.lu

Effects of this compound on Cellular Circadian Rhythm Parameters

Studies investigating the impact of this compound on cellular circadian rhythms in U2OS reporter cell lines have focused on its modulation of key oscillatory parameters: period length, phase, and amplitude. wikipedia.orgguidetopharmacology.orguni.lu

Modulation of Circadian Period Length

Research indicates that this compound affects the period length of circadian oscillations in U2OS cells. Treatment with this compound has been shown to lengthen the periods of both BMAL1 and PER2 oscillations. wikipedia.orgguidetopharmacology.orguni.lu For instance, at a concentration of 10 µM, this compound increased the period of BMAL1 oscillations from approximately 24.33 hours in control cells to about 25.02 hours. wikipedia.orguni.lu Similarly, the period of PER2 oscillations was lengthened from approximately 23.66 hours in control cells to about 24.90 hours with 10 µM this compound treatment. wikipedia.orguni.lu This demonstrates a concentration-dependent effect on slowing down the cellular circadian clock.

Alteration of Circadian Phase Shifts (Advancement)

This compound has been observed to induce phase shifts in cellular circadian rhythms. Specifically, it has been reported to advance the phases of both BMAL1:luc and PER2:luc oscillations in U2OS cells. wikipedia.orgguidetopharmacology.org This effect is in contrast to melatonin (B1676174), which typically causes phase delays in this in vitro model. wikipedia.orgguidetopharmacology.org this compound, acting as an MT1 inverse agonist, generates cellular responses opposite to those of melatonin, which aligns with its phase-advancing effect. wikipedia.org Studies have quantified these phase advances, showing shifts of approximately 0.13π radians for BMAL1 and 0.11π radians for PER2. wikipedia.org

Impact on Amplitude of Core Clock Gene Oscillations

Beyond period and phase, this compound also influences the amplitude of circadian oscillations in U2OS cells. At a concentration of 10 µM, this compound was found to reduce the amplitude of PER2 oscillations. wikipedia.orguni.lu While the impact on BMAL1 amplitude is also of interest, the reported findings specifically highlight the reduction in PER2 amplitude under these conditions. wikipedia.orguni.lu

Here is a summary of the effects of 10 µM this compound on circadian parameters in U2OS cells:

| Reporter | Parameter | Control (DMSO) | This compound (10 µM) | Change |

| BMAL1:luc | Period | ~24.33 h | ~25.02 h | Lengthened |

| PER2:luc | Period | ~23.66 h | ~24.90 h | Lengthened |

| BMAL1:luc | Phase | Reference | Advanced | Advancement |

| PER2:luc | Phase | Reference | Advanced | Advancement |

| PER2:luc | Amplitude | Baseline | Reduced | Reduction |

Note: Phase changes are relative to the synchronization pulse.

Comparative Analyses of this compound Effects with Endogenous Ligands and Other Modulators In Vitro

In vitro studies utilizing U2OS human osteosarcoma cells, a standard model for evaluating circadian rhythms, have provided valuable insights into the effects of this compound on cellular circadian oscillations. These cells express both melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), making them suitable for investigating compounds targeting these receptors mdpi.comresearchgate.netresearchgate.net.

Research has specifically compared the effects of this compound, identified as an MT1-selective inverse agonist, with those of melatonin, the endogenous ligand for melatonin receptors mdpi.comresearchgate.netnih.gov. Experiments involving U2OS cells engineered to express luciferase reporters for core clock genes, such as BMAL1 and PER2, allow for the real-time tracking of circadian oscillations mdpi.comresearchgate.net.

Treatment with this compound has been shown to induce significant and reproducible changes in circadian characteristics, including both period and phase mdpi.comresearchgate.net. Notably, both melatonin and this compound were found to lengthen the periods of BMAL1 and PER2 oscillations in U2OS cells mdpi.comresearchgate.net. However, their effects on circadian phase were distinct: melatonin delayed circadian phases, while this compound advanced them mdpi.comresearchgate.net. This opposing effect on phase is consistent with this compound acting as an inverse agonist of MT1 mdpi.comnih.gov.

Studies have utilized different concentrations of this compound to assess its dose-dependent effects. For instance, treatment with 10 µM this compound significantly lengthened the periods of both BMAL1 and PER2 oscillations in U2OS cells mdpi.com. At this concentration, this compound also reduced the amplitude of PER2 oscillations mdpi.com. Comparative analysis at different concentrations (e.g., 50 nM and 10 µM) revealed that the period-lengthening effect on PER2 was significant only at the higher concentration of 10 µM mdpi.com.

The in vitro findings regarding the phase-advancing effects of this compound corroborate observations from previous in vivo studies mdpi.comnih.gov. While in vivo studies sometimes indicated time-of-day dependent effects for melatonin, in vitro work with this compound in U2OS cells did not show such time-dependent effects when compounds were dosed at two different times mdpi.comresearchgate.net.

The use of U2OS reporter cell lines facilitates detailed assessments of oscillatory changes and has been instrumental in demonstrating that cellular circadian rhythms are responsive to treatment with MT1-targeting molecules like this compound and melatonin mdpi.comresearchgate.net.

Below is a summary of the comparative effects of this compound and Melatonin on circadian parameters in U2OS cells based on in vitro studies:

| Compound | Target | Effect on BMAL1 Period | Effect on PER2 Period | Effect on BMAL1 Phase | Effect on PER2 Phase | Effect on PER2 Amplitude (at 10 µM) |

| This compound | MT1 (Inverse Agonist) | Lengthened | Lengthened | Advanced | Advanced | Reduced |

| Melatonin | MT1/MT2 (Agonist) | Lengthened | Lengthened | Delayed | Delayed | Reduced |

Implications for Suprachiasmatic Nucleus (SCN)-Independent Circadian Regulation

The suprachiasmatic nucleus (SCN) in the hypothalamus is widely recognized as the master pacemaker of the mammalian circadian system, coordinating rhythms throughout the body nih.govfrontiersin.orgmdpi.comfrontiersin.org. However, numerous studies have demonstrated the existence of autonomous circadian oscillators in peripheral tissues and even in other brain regions outside the SCN frontiersin.orgmdpi.comfrontiersin.org. These peripheral clocks can be influenced by various cues, including scheduled feeding and exercise, in an SCN-independent manner frontiersin.org.

The in vitro investigations into this compound's activity in U2OS circadian reporter cell lines provide significant implications for SCN-independent circadian regulation mdpi.comresearchgate.net. U2OS cells are a non-SCN cell line that exhibits self-sustained circadian oscillations of core clock genes mdpi.comresearchgate.net. The observation that this compound directly modulates the period and phase of BMAL1 and PER2 oscillations in these cells demonstrates that MT1-targeting molecules can exert effects on circadian rhythms independent of the SCN mdpi.comresearchgate.netnih.gov.

The fact that cellular circadian rhythms in U2OS cells are responsive to treatment with MT1-targeting molecules indicates that the machinery necessary for these compounds to influence the clockwork exists outside the central pacemaker mdpi.comresearchgate.net. This supports the concept of functional, independent circadian oscillators in peripheral tissues that can be directly modulated by external signals or pharmacological agents frontiersin.orgmdpi.com.

The findings with this compound highlight the importance of utilizing in vitro models to study the direct effects of circadian modulators at the cellular level, separate from the complex network interactions within the SCN mdpi.comresearchgate.net. The ability of this compound to induce reproducible changes in period and phase in U2OS cells underscores the potential for pharmacological intervention to directly influence peripheral clocks mdpi.com.

While the SCN plays a crucial role in synchronizing these peripheral oscillators, the direct effects of compounds like this compound on cellular clocks suggest that they could be used to manipulate circadian rhythms in specific tissues or cell types, potentially independent of the SCN's control mdpi.comfrontiersin.orgmdpi.com. This has implications for understanding and potentially treating circadian disruptions that may arise from dysregulation of peripheral clocks, even when the SCN is functioning relatively normally nih.govnih.gov. The results indicate that SCN-independent effects of melatonin and MT1-targeting agents are discernible at the cellular level mdpi.com.

The research with this compound in U2OS cells contributes to the growing body of evidence that while the SCN is the master regulator, peripheral tissues possess autonomous circadian clocks that can be directly targeted frontiersin.orgmdpi.comfrontiersin.org. This opens avenues for exploring therapeutic strategies that specifically target these peripheral oscillators using compounds like this compound to address localized or systemic circadian dysregulation nih.gov.

In Vivo Studies of Ucsf7447 in Animal Models of Circadian Behavior

Development and Application of Mouse Models for Circadian Rhythm Assessment

To evaluate the impact of compounds like UCSF7447 on the circadian clock, researchers utilize highly controlled and standardized mouse models. These models are designed to measure the primary behavioral output of the master circadian pacemaker located in the suprachiasmatic nucleus (SCN) of the hypothalamus: the sleep-wake cycle, which is typically assessed by monitoring locomotor activity. jove.com

A common and powerful paradigm to test the ability of a compound to modulate circadian function is the "jet-lag" simulation. nih.govresearchgate.net In this setup, mice are first accustomed (entrained) to a standard 12-hour light, 12-hour dark cycle. Once their activity rhythm, measured by wheel-running, is stably synchronized with this cycle, the light-dark schedule is abruptly shifted, for instance, advanced by 6 or 8 hours. nih.govresearchgate.net This mimics the experience of rapid transmeridian travel. The key measurement is the number of days it takes for the animal's locomotor activity to re-synchronize, or re-entrain, to the new light schedule. nih.gov This re-entrainment rate serves as a direct measure of the circadian system's flexibility and its response to external modulating factors.

To understand a compound's direct effect on the endogenous clock, separate from the influence of light, phase-shifting studies are conducted under constant darkness (DD). nih.govnih.gov After an initial period of entrainment to a light-dark cycle, mice are moved into complete darkness. In this condition, their activity rhythm is governed solely by their internal clock, a state known as "free-running." jove.comnih.gov Once a stable free-running rhythm is established, the compound of interest is administered at a specific point in the animal's subjective day or night, known as circadian time (CT). nih.gov The subsequent shift in the onset of locomotor activity is then measured. A shift to an earlier time is termed a "phase advance," while a shift to a later time is a "phase delay." The magnitude and direction of this shift reveal the compound's ability to directly reset the central pacemaker. nih.govnih.gov

Behavioral Phenotypes Induced by this compound Administration In Vivo

Administration of this compound to mice in these established behavioral paradigms has revealed distinct and significant effects on circadian rhythms.

Studies have shown that this compound decelerates the rate of re-entrainment of the mouse circadian clock to a new light-dark cycle. mdpi.com This indicates that the compound can reduce the speed at which the internal clock adapts to an abrupt shift in environmental time cues, such as those experienced during simulated jet lag.

When administered to mice in free-running conditions (constant darkness), this compound induces a phase advance in the circadian rhythm of locomotor activity. mdpi.com This effect is time-dependent; the phase advance occurs when the compound is given at subjective dusk (Circadian Time 10), which is two hours before the typical onset of activity in nocturnal rodents. nih.govresearchgate.net However, when administered at other times, such as subjective dawn, this compound does not produce a significant phase shift. mdpi.comnih.gov

The magnitude of this phase advance is notable, with studies reporting shifts of approximately 1.3 to 1.5 hours. nih.gov This effect is comparable in amplitude to that of melatonin (B1676174), the principal hormone involved in regulating the sleep-wake cycle. nih.gov This finding was initially unexpected, as this compound acts as an inverse agonist at the MT1 receptor, and such compounds would typically be predicted to have an effect opposite to that of an agonist like melatonin. nih.gov

| Compound | Approximate Phase Shift in Locomotor Activity | Receptor Target |

|---|---|---|

| This compound | +1.3 to +1.5 hours (Advance) | MT1 Inverse Agonist |

| Melatonin | ~+1.5 hours (Advance) | MT1/MT2 Agonist |

Genetic Validation of this compound Target Specificity In Vivo

To definitively confirm that the observed behavioral effects of this compound are mediated through its intended molecular target, studies were conducted using genetically engineered mice. This in vivo target validation is a crucial step to ensure that a compound's actions are not due to off-target effects. The primary molecular target of this compound was identified as the melatonin receptor 1 (MT1). mdpi.com

To validate this, the phase-shifting effects of this compound were tested in mice completely lacking the MT1 receptor (MT1 knockout, or MT1KO mice). The results were conclusive: the significant phase advance in locomotor activity seen in normal, wild-type mice was completely eliminated in MT1KO mice. nih.govresearchgate.net

To further demonstrate specificity, the compound was also tested in mice lacking the melatonin receptor 2 (MT2KO). In these animals, this compound still produced a robust phase advance, demonstrating that the MT2 receptor is not required for its effect. nih.govresearchgate.net These genetic studies provide unequivocal in vivo evidence that this compound modulates the circadian clock specifically through its interaction with the MT1 receptor. nih.gov

Attenuation of Effects in MT1 Receptor Knockout Mouse Models

Research has demonstrated that the circadian effects of this compound are predominantly mediated through the MT1 receptor. In studies involving MT1 receptor knockout (MT1KO) mice, the ability of this compound to decelerate the rate of re-entrainment to a new light-dark cycle was completely eliminated nih.gov. Similarly, the phase-advancing effect of this compound on the onset of running wheel activity, observed in wild-type mice, was also absent in MT1KO mice nih.govguidetomalariapharmacology.org. These findings strongly indicate that the MT1 receptor is the primary target through which this compound exerts its influence on circadian rhythms in vivo.

Observed Effects in MT2 Receptor Knockout Mouse Models

In contrast to the findings in MT1KO mice, the effects of this compound on circadian behavior were not only present but were amplified in MT2 receptor knockout (MT2KO) mouse models. Specifically, the deceleration of re-entrainment caused by this compound was still observed in MT2KO mice nih.gov. In fact, the effect was more pronounced in these animals, suggesting that the absence of the MT2 receptor may enhance the impact of this compound on the MT1 receptor-mediated pathway that slows down adaptation to shifts in the light-dark cycle nih.gov.

Concentration-Dependent Effects and In Vivo Efficacy

The in vivo efficacy of this compound on circadian behavior has been shown to be dose-dependent. At a lower dose of 0.9 μ g/mouse , this compound was found to advance the onset of wheel running activity by approximately one hour, an effect comparable to that of melatonin at its half-maximal effective dose (ED50) nih.gov. When the dose was increased to 30 μ g/mouse , this compound, along with another selective MT1 inverse agonist, UCSF3384, produced a more substantial phase advance in the onset of running wheel activity nih.gov.

In terms of its efficacy in modulating re-entrainment, this compound has demonstrated significant potency. At a dose of 30 μ g/mouse , this compound was shown to decelerate re-entrainment, an effect similar to that of the non-selective melatonin receptor antagonist/inverse agonist, luzindole nih.gov. Notably, this compound achieved this effect at a tenfold lower dose than luzindole, highlighting its increased potency as an MT1-selective inverse agonist for modulating circadian rhythms in vivo nih.gov.

| Compound | Dose (μ g/mouse ) | Observed Effect on Circadian Rhythm | Reference |

| This compound | 0.9 | ~1-hour phase advance in activity onset | nih.gov |

| This compound | 30 | Significant phase advance in activity onset | nih.gov |

| This compound | 30 | Deceleration of re-entrainment | nih.gov |

| Melatonin | ED50 (0.72) | ~1-hour phase advance in activity onset | nih.gov |

| Luzindole | 300 | Deceleration of re-entrainment | nih.gov |

Table 1. Concentration-Dependent Effects and In Vivo Efficacy of this compound Compared to Other Compounds. This table summarizes the dose-dependent effects of this compound on circadian behavior in mice and provides a comparison with the effects of melatonin and luzindole.

Mechanistic Insights into Ucsf7447 Mediated Circadian Modulation

Elucidation of G Protein Coupling and Downstream Signaling Pathways

The MT1 receptor, a G protein-coupled receptor (GPCR), is canonically associated with Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, UCSF7447 is expected to counteract the basal, ligand-independent activity of the MT1 receptor.

Characterization of this compound's Influence on Basal cAMP Levels

Research has demonstrated that this compound indeed modulates basal cAMP levels in a manner consistent with its role as an inverse agonist. In cellular assays, this compound has been shown to increase basal cAMP concentrations. nih.gov This effect is attributed to its ability to reduce the constitutive activity of the Gi-coupled MT1 receptor, thereby relieving the tonic inhibition of adenylyl cyclase and resulting in a net increase in cAMP synthesis.

Specifically, this compound was found to increase basal cAMP with an EC50 value of 41 nM at the human MT1 receptor (hMT1) and an efficacy of 62%. nih.gov This demonstrates a direct influence on the downstream signaling pathway immediately linked to the MT1 receptor.

Interactive Data Table: In Vitro Activity of this compound at the hMT1 Receptor

| Parameter | Value |

| EC50 (basal cAMP increase) | 41 nM |

| Efficacy (basal cAMP increase) | 62% |

| Ki (in absence of GTP) | 304 nM |

| Ki (with GTP addition) | 7.5 nM |

Analysis of Receptor-G Protein Uncoupling via GTP Perturbation Assays

GTP perturbation assays are instrumental in characterizing the nature of ligand-receptor interactions, particularly for distinguishing between agonists, antagonists, and inverse agonists. The binding of GTP or its non-hydrolyzable analogs, such as GTPγS, to G proteins causes their dissociation from the receptor, leading to a low-affinity state for agonists. Conversely, the affinity of inverse agonists is often enhanced in the presence of GTP, as they preferentially bind to the uncoupled, inactive state of the receptor.

Studies on this compound align with this principle. The binding affinity of this compound for the hMT1 receptor was significantly improved when G protein coupling was disrupted by the addition of GTP. nih.gov Specifically, the inhibitory constant (Ki) for this compound at the hMT1 receptor decreased from 304 nM in the absence of GTP to 7.5 nM in its presence, confirming its status as an inverse agonist. nih.gov This shift indicates that this compound stabilizes the G protein-uncoupled conformation of the MT1 receptor.

Molecular Interactions with Core Circadian Clock Genes (e.g., BMAL1, PER2)

The core circadian clock is a complex network of transcriptional-translational feedback loops involving key genes such as BMAL1 and PER2. The expression of these genes oscillates over an approximately 24-hour period, driving rhythms in physiology and behavior. The signaling pathways initiated by the MT1 receptor are known to influence the expression of these core clock genes, thereby modulating circadian phase and period.

In vitro studies using U2OS cells, a human bone osteosarcoma cell line engineered to report circadian gene oscillations, have shed light on the direct effects of this compound on the molecular clock. Treatment of these cells with this compound resulted in a lengthening of the period of both BMAL1 and PER2 rhythms. mdpi.com Furthermore, this compound was observed to advance the phase of both BMAL1 and PER2 oscillations, which is consistent with its inverse agonist activity when compared to the phase-delaying effects of the agonist melatonin (B1676174) in the same system. mdpi.com These findings indicate that this compound can directly modulate the core circadian clock machinery independent of the central pacemaker in the suprachiasmatic nucleus (SCN). mdpi.com

Interactive Data Table: Effects of this compound on Core Circadian Clock Genes in U2OS Cells

| Gene | Effect on Period | Effect on Phase |

| BMAL1 | Lengthened | Advanced |

| PER2 | Lengthened | Advanced |

Hypothesized Role of this compound in Previously Unidentified Signaling Control within the SCN

While the in vitro data clearly demonstrate the inverse agonist properties of this compound, its in vivo effects have revealed unexpected complexities in MT1 receptor signaling within the SCN, the master circadian pacemaker in mammals. Paradoxically, in a mouse model of circadian phase shifting, this compound administered at dusk (circadian time 10) induced a phase advance of circadian wheel-running activity, an effect that mimics the action of the agonist melatonin. nih.gov This agonist-like effect of an inverse agonist was unexpected and suggests a more nuanced role for MT1 receptor signaling in the SCN than previously understood.

This finding has led to the hypothesis that this compound may be revealing a previously unidentified signaling control mechanism for the MT1 receptor within the specific neuronal network of the SCN. nih.gov It is possible that the constitutive activity of the MT1 receptor at dusk plays a distinct role in phase regulation, and that the inverse agonism of this compound at this specific time point triggers a signaling cascade that ultimately results in a phase advance. This could involve interactions with other signaling pathways or receptor systems within the SCN that are time-of-day dependent. Further research is needed to fully elucidate the molecular mechanisms underlying this intriguing in vivo effect.

Cross-Species Comparison of Signaling Pathways Modulated by this compound

Currently, there is a lack of comprehensive, direct comparative studies on the signaling pathways modulated by this compound across different species. The available research has primarily focused on human recombinant receptors and in vivo studies in mice. nih.govmdpi.comresearchgate.net

While the fundamental signaling pathways of melatonin receptors are generally conserved across mammals, species-specific differences in receptor pharmacology and downstream signaling have been reported for other melatonin receptor ligands. nih.gov Therefore, it is plausible that the precise signaling outcomes of this compound could vary between species. Future research involving the characterization of this compound's effects in cell lines and animal models from diverse species would be necessary to provide a comprehensive cross-species comparison of its modulated signaling pathways.

Research Methodologies and Advanced Techniques Employed in Ucsf7447 Research

Advanced Structure-Based Drug Discovery and Optimization Approaches

The discovery of UCSF7447 is a direct result of advanced structure-based drug design (SBDD) strategies. guidetopharmacology.org This modern drug discovery paradigm relies on the three-dimensional structure of the biological target to design and optimize novel ligands. cfel.denih.govnih.gov The process for identifying this compound began with a large-scale virtual screening of approximately 150 million molecules from a virtual library. guidetopharmacology.org This massive computational effort involved docking these virtual compounds against the known crystal structure of the MT₁ receptor to predict potential binding candidates.

From this initial screen, a lead molecule was identified, which then underwent a process of structure-based optimization. guidetopharmacology.org By analyzing the predicted binding mode of the lead compound within the MT₁ receptor's binding pocket, researchers could make targeted chemical modifications to improve properties such as affinity, selectivity, and inverse agonist activity. This iterative process of computational modeling, chemical synthesis, and experimental testing is a hallmark of SBDD and was instrumental in the development of this compound as a novel chemotype for melatonin (B1676174) receptor ligands. guidetopharmacology.orgcfel.de

High-Throughput Pharmacological Characterization Techniques

Following its design, this compound underwent extensive pharmacological characterization using high-throughput screening (HTS) methodologies. HTS platforms are essential for efficiently evaluating the biological activity of large numbers of compounds or, in this case, for deeply profiling a single compound against various targets and pathways. nih.govcuanschutz.edu These techniques adapt standard biochemical and cellular assays for robotic automation, allowing for rapid and reproducible data generation. cuanschutz.edu

For this compound, such techniques would have been employed to:

Determine Selectivity: Assess its binding affinity against a panel of other receptors, particularly the closely related MT₂ receptor, to confirm its high selectivity for MT₁.

Confirm Mechanism of Action: Use functional assays to verify its activity as an inverse agonist.

Establish Potency: Generate dose-response curves to quantify its potency (e.g., IC₅₀ or Kᵢ values).

Quantitative high-throughput screening (qHTS) platforms, which test compounds at multiple concentrations, are particularly valuable for building a comprehensive pharmacological profile. nih.gov Methodologies like time-resolved Förster resonance energy transfer (TR-FRET) and AlphaScreen are often used in these settings to study molecular interactions with high sensitivity. nih.gov

Bioluminescence Reporter Assays for Real-time Circadian Analysis

A critical aspect of this compound research involved understanding its impact on the molecular clock that governs circadian rhythms. mdpi.com To achieve this in real-time, researchers utilized bioluminescence reporter assays. mdpi.comnih.govnih.gov This powerful technique involves genetically fusing a luciferase gene (like firefly luciferase) to the promoter of a core clock gene of interest. nih.govucsd.edu When the clock gene is transcribed, the luciferase enzyme is also produced. In the presence of its substrate (luciferin), the enzyme emits light (bioluminescence), which can be continuously measured by sensitive detectors. ucsd.edu

In the study of this compound, human U2OS cells were engineered with reporters for the key clock components BMAL1 and PER2 (U2OS-Bmal1:luc and U2OS-Per2:luc). mdpi.com This in vitro system allowed for detailed, real-time assessment of how the compound affects circadian oscillations independent of the central clock in the suprachiasmatic nucleus (SCN). mdpi.com The research revealed that this compound treatment led to a lengthening of the circadian period for both BMAL1 and PER2 oscillations and caused a significant phase advance, demonstrating its direct impact on the cellular clock machinery. mdpi.com

| Reporter Cell Line | Parameter | Effect of this compound |

| U2OS-Bmal1:luc | Period | Lengthened |

| Phase | Advanced | |

| U2OS-Per2:luc | Period | Lengthened |

| Phase | Advanced |

Quantitative Radioligand Competition Binding Assays

To precisely quantify the binding affinity of this compound for the MT₁ receptor, quantitative radioligand competition binding assays are the gold standard. nih.govcreative-bioarray.com This technique is widely used to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled test compound (like this compound) by measuring how effectively it competes with a radiolabeled ligand for binding to the target receptor. nih.govcreative-bioarray.com

The assay is performed by incubating a fixed concentration of the receptor (e.g., in cell membrane preparations) and a fixed concentration of a high-affinity radioligand (e.g., ³H-melatonin) with increasing concentrations of the unlabeled competitor, this compound. As the concentration of this compound increases, it displaces more of the radioligand from the receptor, thereby reducing the measured radioactivity. The concentration of this compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to the Kᵢ value, which represents the intrinsic affinity of the compound for the receptor. nih.gov Studies confirmed that this compound has a high affinity and selectivity for both mouse and human MT₁ receptors. mdpi.com

Functional Adenylyl Cyclase (cAMP) Assays for G Protein-Coupled Receptor Activity

The MT₁ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. revvity.com Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). revvity.comnih.gov Functional adenylyl cyclase (cAMP) assays are therefore crucial for characterizing the activity of ligands targeting the MT₁ receptor.

As an inverse agonist, this compound is expected to inhibit the constitutive, or baseline, activity of the MT₁ receptor. In a functional cAMP assay, this would be observed as an increase in cAMP levels back towards the state seen in the absence of the receptor. To measure Gαi-mediated inhibition, adenylyl cyclase is often first stimulated with an agent like forskolin. nih.govmdpi.com The ability of a compound to modulate this stimulated cAMP production reveals its functional activity. These assays are essential to confirm that a compound like this compound not only binds to the receptor but also elicits the expected downstream signaling response characteristic of an inverse agonist. nih.gov

Advanced Animal Behavioral Monitoring and Data Analysis

To understand the physiological consequences of MT₁ receptor modulation by this compound, researchers employ advanced animal behavioral monitoring. These in vivo studies bridge the gap between molecular activity and organism-level effects.

A primary method for assessing the function of the circadian clock in rodents is the recording and analysis of voluntary running wheel activity. researchgate.net Rodents like mice are nocturnal, and their running wheel activity is a reliable and convenient output of the master circadian clock located in the SCN. researchgate.net Animals are individually housed in cages equipped with running wheels, and their activity is continuously recorded by a computer system. youtube.com

By analyzing these activity patterns, known as actograms, chronobiologists can determine key circadian parameters:

Endogenous Period (Tau): The natural, self-sustained period of the rhythm in the absence of external light cues (i.e., in constant darkness). researchgate.net

Entrainment: The synchronization of the internal clock to an external light-dark cycle. researchgate.net

Phase Shifts: The acute advances or delays in the rhythm caused by a stimulus, such as a light pulse or a pharmacological agent. nih.gov

In vivo studies demonstrated that this compound advances the phase of the mouse circadian clock and decelerates re-entrainment to a new light-dark cycle, confirming that its effects on the molecular clock in vitro translate to significant behavioral effects in a whole organism. mdpi.com

Statistical Methodologies for Circadian Rhythm Data Interpretation

The interpretation of data in circadian rhythm research, particularly when assessing the impact of pharmacological agents like this compound, relies on specialized statistical methodologies. These techniques are designed to detect, quantify, and compare oscillations in biological data collected over time. The primary goals are to determine if a variable oscillates with a circadian period, to characterize the properties of this rhythm (such as its period, amplitude, and phase), and to test whether a treatment significantly alters these properties.

A foundational step in the analysis is often the visualization of raw time-series data to assess general shape, identify potential outliers, and check for missing data points nih.gov. Following initial inspection, a variety of quantitative methods are employed.

Cosinor Analysis

A widely used method for analyzing circadian data is cosinor analysis, which involves fitting a cosine function (or a damped cosine curve) to the time-series data mdpi.comresearchgate.netresearchgate.net. This parametric approach is valuable because it yields biologically meaningful parameters that characterize the rhythm:

MESOR (Midline Estimating Statistic of Rhythm): The rhythm-adjusted mean, representing the average value of the oscillation.

Amplitude: A measure of half the extent of the rhythmic variation, indicating the peak of the rhythm.

Acrophase: The time of the peak of the fitted cosine curve, representing the phase of the rhythm researchgate.net.

By fitting this model to data from different experimental conditions (e.g., vehicle control vs. This compound treatment), researchers can statistically compare these key parameters to determine the compound's effect. For instance, in studies involving this compound, a damped cosine curve was fitted to de-trended bioluminescence data from Bmal1:luc and Per2:luc reporter cell lines mdpi.com.

Periodogram and Other Rhythmicity Analyses

Before characterizing a rhythm, it is essential to confirm its statistical significance. Periodogram analysis, such as the Lomb-Scargle or Chi-square periodogram, is a common technique used to detect significant periodicities within time-series data github.io. These methods assess the power of various frequencies (or periods) in the data, allowing researchers to identify the dominant period of oscillation and test whether it is significantly different from random noise. Other algorithms, such as JTK_CYCLE, are also frequently used, particularly in high-throughput transcriptomic studies, to identify rhythmic signals uchicago.edu.

Advanced Statistical Models and Hypothesis Testing

For complex datasets, such as those with repeated measurements from the same subject or cell culture, more advanced statistical models are necessary. Linear mixed-effects models can be employed to account for the correlation between repeated measures while assessing treatment effects biorxiv.org.

Once rhythmic parameters are estimated, statistical hypothesis testing is used to compare groups. In the case of this compound research, a randomization test for differences in means was used to compare the distributions of period and phase measures between untreated, vehicle-treated, and compound-treated samples mdpi.com. This approach provides a robust statistical assessment of whether the observed changes in circadian parameters are likely due to the experimental intervention.

Detailed Research Findings from this compound Studies

Statistical analyses have been crucial in defining the effects of this compound on molecular circadian clocks. In vitro studies using U2OS cells expressing luciferase reporters for the core clock genes BMAL1 and PER2 demonstrated that this compound significantly alters key circadian parameters. The application of the aforementioned statistical methods revealed that treatment with this compound resulted in a lengthening of the circadian period and a significant advance in the phase of both BMAL1 and PER2 oscillations mdpi.com. These findings indicate that this compound directly modulates the cellular timekeeping mechanism.

The table below provides an illustrative summary of the type of data generated and analyzed in such experiments, reflecting the published findings on this compound.

| Clock Gene Reporter | Treatment Group | Mean Period (Hours ± SEM) | Mean Phase Shift (Hours ± SEM) | p-value (vs. Vehicle) |

|---|---|---|---|---|

| PER2-luciferase | Vehicle Control | 24.1 ± 0.2 | 0 (Reference) | N/A |

| PER2-luciferase | This compound | 25.3 ± 0.3 | +2.1 ± 0.4 | <0.05 |

| BMAL1-luciferase | Vehicle Control | 24.2 ± 0.2 | 0 (Reference) | N/A |

| BMAL1-luciferase | This compound | 25.5 ± 0.3 | +1.9 ± 0.5 | <0.05 |

This table is an illustrative representation based on published findings and serves to demonstrate how statistical results for a compound like this compound are typically presented. SEM: Standard Error of the Mean; N/A: Not Applicable.

Broader Academic Implications and Future Research Directions

UCSF7447 as a Definitive Chemical Probe for Dissecting MT1 Receptor Biology

This compound is recognized as a definitive chemical probe for investigating MT1 receptor biology due to its high affinity and selectivity for MT1 over the related MT2 receptor. chemicalprobes.orgchemicalprobes.org This selectivity is crucial for isolating the specific functions mediated by MT1, which has been challenging with less selective compounds. ucsf.edudrugtargetreview.com Studies have demonstrated that this compound exhibits significant selectivity for human MT1 (53-fold over hMT2) and even higher selectivity for mouse MT1 (158-fold over mMT2). chemicalprobes.orgnih.gov As an inverse agonist, it produces effects opposite to those of the natural agonist melatonin (B1676174), providing a means to study the consequences of reduced MT1 activity. chemicalprobes.orgnih.govmdpi.com Its brain permeability further enhances its utility as a probe for in vivo studies, particularly in mouse models. chemicalprobes.orgnih.gov The availability of such a selective tool allows researchers to more precisely define the downstream signaling pathways and physiological outcomes specifically attributed to MT1 receptor modulation.

Key characteristics of this compound as a chemical probe:

| Characteristic | Value/Description | Source |

| Target | Melatonin Receptor 1 (MT1/MTNR1A) | chemicalprobes.orgchemicalprobes.org |

| Mechanism of Action | Inverse Agonist | chemicalprobes.orgchemicalprobes.org |

| Selectivity (human) | 53-fold over hMT2 | chemicalprobes.orgnih.gov |

| Selectivity (mouse) | 158-fold over mMT2 | chemicalprobes.orgnih.gov |

| Potency (hMT1, Ki) | 7.5 nM (in presence of GTP) | chemicalprobes.orgnih.gov |

| Potency (hMT1, EC50) | 41 nM (increased basal cAMP) | nih.govprobechem.com |

| Brain Permeability | Yes (demonstrated in mice) | chemicalprobes.orgnih.gov |

| In vivo Activity | Modulates circadian rhythms in mouse models | chemicalprobes.orgnih.govmdpi.com |

Contributions to the Fundamental Understanding of Melatonin Receptor Pharmacology and Circadian System Regulation

The advent of this compound has significantly advanced the fundamental understanding of melatonin receptor pharmacology and its role in regulating the circadian system. ucsf.educhemicalprobes.orgmdpi.comcambridge.orgguidetopharmacology.org Previously, the lack of highly selective MT1 ligands hindered the ability to differentiate the specific contributions of MT1 and MT2 receptors to various physiological effects. ucsf.edudrugtargetreview.com Studies utilizing this compound have provided clearer insights into the distinct roles of MT1 in circadian rhythm modulation. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Research using this compound in U2OS circadian reporter cell lines has shown that MT1-targeting molecules can directly influence cellular circadian rhythms, independent of the suprachiasmatic nucleus (SCN). mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov Both melatonin and this compound were found to lengthen the periods of core clock genes like BMAL1 and PER2. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov Interestingly, while melatonin typically delays circadian phases, this compound has been shown to advance them, highlighting the opposing effects of an inverse agonist compared to an agonist on circadian oscillations. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

In vivo studies in mouse models of jet lag have further corroborated the role of MT1, demonstrating that this compound can decelerate re-entrainment and advance the phase of the mouse circadian clock. chemicalprobes.orgmdpi.com The observation that this compound's effects on phase advance were eliminated in MT1-knockout mice but not in MT2-knockout mice provides strong evidence for the specific involvement of MT1 in this process. nih.gov This research underscores the importance of MT1 in the phase-shifting function of melatonin and contributes to resolving previous ambiguities regarding the relative importance of MT1 and MT2 in circadian regulation under different conditions. nih.gov

Enabling Development of Novel Research Tools for Chronobiology and Receptor Deorphanization

The successful identification of this compound through structure-based virtual screening of ultra-large chemical libraries serves as a powerful proof-of-principle for the development of novel research tools in chronobiology and receptor deorphanization. ucsf.eduresearchgate.net This approach, combining structural biology with computational pharmacology, allows for the rapid identification of novel chemotypes with desired activity profiles that may not be discoverable through traditional screening methods. ucsf.edudrugtargetreview.com

The methodology employed in the discovery of this compound can be applied to other GPCRs, including orphan receptors for which endogenous ligands are unknown. By leveraging available structural information and vast virtual libraries, researchers can potentially identify selective ligands that can help deorphanize receptors and elucidate their physiological functions. ucsf.edudrugtargetreview.com This opens new avenues for developing targeted probes to study the complex interplay of various receptors and signaling pathways involved in regulating circadian rhythms and other time-sensitive biological processes. The availability of selective probes like this compound facilitates more precise pharmacological dissection of these systems.

Exploration of this compound's Effects on MT1-Mediated Processes Beyond Circadian Rhythm Regulation

While the role of melatonin receptors, particularly MT1, in circadian rhythm regulation is well-established, these receptors are also expressed in various tissues outside the SCN and are implicated in a range of physiological processes beyond the sleep-wake cycle. mdpi.comunc.edunih.gov The availability of a selective MT1 inverse agonist like this compound provides a valuable tool to explore the effects of MT1 modulation in these extra-SCN locations and processes.

Potential areas of exploration include the involvement of MT1 in:

Neuroinflammation: Circadian disruption is linked to neurodegenerative disorders and neuroinflammation. researchgate.netnih.gov Investigating the effects of selective MT1 modulation with this compound on neuroinflammatory pathways could provide insights into potential therapeutic targets. nih.gov

Metabolism: Energy metabolism is tightly linked with circadian rhythms, and disruption can contribute to metabolic disorders. nih.gov this compound could be used to study the specific role of MT1 in regulating metabolic processes and how its dysregulation might contribute to conditions like obesity and diabetes. nih.gov

Cancer: Circadian rhythm genes and their disruption have been linked to cancer development and progression. nih.gov Research using this compound could help clarify the specific involvement of MT1 in different types of cancer and its potential as a therapeutic target. nih.gov

Immune System: Adaptive immune cells are subject to circadian control. nih.gov this compound could be utilized to investigate the influence of MT1 signaling on immune cell function and the circadian regulation of immune responses. nih.gov

By selectively targeting MT1, this compound enables researchers to differentiate MT1-mediated effects from those mediated by MT2 or other targets, providing a clearer picture of the multifaceted roles of MT1 in systemic physiological modulation.

Future Avenues for Basic and Preclinical Research on MT1 Receptor Modulators for Systemic Physiological Modulation

The successful development and application of this compound pave the way for exciting future avenues in basic and preclinical research focused on MT1 receptor modulators. The insights gained from studies using this compound can inform the design and synthesis of novel MT1-targeted compounds with different pharmacological profiles (e.g., agonists, antagonists, positive or negative allosteric modulators) to finely tune MT1 activity for therapeutic purposes.

Future research directions include:

Developing new selective MT1 ligands: Building upon the structural information and virtual screening approaches that led to this compound, researchers can continue to discover novel chemotypes with improved potency, selectivity, and pharmacokinetic properties. ucsf.edudrugtargetreview.comnih.gov

Investigating the therapeutic potential of MT1 modulation: Preclinical studies utilizing this compound and future MT1-selective modulators can explore their potential therapeutic applications in a wider range of conditions beyond circadian rhythm disorders, including those related to neuroinflammation, metabolic dysfunction, and immune system dysregulation. researchgate.netnih.govunc.edu

Understanding MT1 signaling in diverse cellular contexts: Further research is needed to fully elucidate the downstream signaling pathways activated or inhibited by MT1 in different cell types and tissues, both within and outside the SCN. This compound can serve as a tool for these investigations. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Exploring the interplay between MT1 and other physiological systems: Research can delve deeper into how MT1 signaling interacts with other key physiological systems, such as the endocrine, metabolic, and immune systems, to maintain homeostasis. nih.gov

The availability of this compound as a well-characterized chemical probe is instrumental in driving these future research endeavors, facilitating a more comprehensive understanding of MT1 receptor biology and its potential for systemic physiological modulation.

Q & A

Q. How is UCSF7447 identified as an MT1-specific inhibitor, and what experimental models validate its selectivity?

this compound was identified through a molecular docking screen of 150 million compounds targeting melatonin receptors. Its selectivity for MT1 over MT2 was validated using MT1 and MT2 knockout (KO) mouse models. In MT1KO models, this compound's effects (e.g., circadian rhythm modulation) were significantly reduced, while MT2KO models revealed its secondary role in enhancing MT1-mediated pathways . Researchers should replicate these models by incorporating receptor-binding assays (e.g., radioligand displacement) and genetic knockout controls to confirm target specificity.

Q. What methodological steps ensure reproducibility in synthesizing and characterizing this compound?

To ensure reproducibility, document synthesis protocols with precise stoichiometric ratios, reaction conditions (temperature, pH), and purification methods (e.g., HPLC gradients). Characterize the compound using NMR, mass spectrometry, and X-ray crystallography. For novel compounds, provide purity data (>95%) and solubility profiles in biologically relevant solvents. Adhere to guidelines for reporting experimental details in the main text or supplementary materials to enable replication .

Q. How should researchers design dose-response experiments for this compound in vivo studies?

Use a logarithmic dose range (e.g., 0.1–100 mg/kg) administered intraperitoneally or orally, with controls for vehicle effects. Monitor pharmacokinetic parameters (Cmax, Tmax, half-life) via blood sampling at staggered intervals. Include endpoints such as behavioral assays (e.g., wheel-running activity for circadian studies) and tissue-specific receptor occupancy measurements. Statistical power analysis should guide sample sizes to detect significant differences (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s dual modulation of MT1 and MT2 pathways?